molecular formula C31H29N3O6 B2977179 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide CAS No. 1189704-64-0

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2977179
CAS No.: 1189704-64-0
M. Wt: 539.588
InChI Key: WMCZGDYFYKFZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a quinazolinone-derived compound characterized by a complex heterocyclic core and multiple functional substituents. The quinazolinone scaffold is substituted at positions 6 and 7 with methoxy groups, which enhance electron density and influence molecular interactions.

Structural characterization typically employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry, as demonstrated for related compounds .

Properties

CAS No.

1189704-64-0

Molecular Formula

C31H29N3O6

Molecular Weight

539.588

IUPAC Name

4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C31H29N3O6/c1-20-7-4-5-8-23(20)19-33-26-16-28(39-3)27(38-2)15-25(26)30(36)34(31(33)37)18-21-10-12-22(13-11-21)29(35)32-17-24-9-6-14-40-24/h4-16H,17-19H2,1-3H3,(H,32,35)

InChI Key

WMCZGDYFYKFZST-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a novel derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Quinazoline derivative
  • Functional Groups :
    • Dimethoxy groups
    • Furan moiety
    • Benzamide linkage

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. For instance:

  • Mechanism : It is believed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. Studies have shown that compounds with similar structures can inhibit the growth of breast and lung cancer cells through the modulation of apoptosis-related proteins .
StudyCell LineIC50 (µM)Mechanism
AMCF-715Apoptosis induction
BA54912Cell cycle arrest

Antioxidant Activity

The antioxidant properties of quinazoline derivatives have also been documented. The compound's ability to scavenge free radicals could contribute to its protective effects against oxidative stress-related diseases.

  • Assays Conducted : DPPH and ABTS assays demonstrated significant radical scavenging activity, indicating potential use in preventing oxidative damage .
Assay TypeIC50 (µM)
DPPH20
ABTS18

Antimicrobial Activity

Quinazoline derivatives have been recognized for their antimicrobial properties against various pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Testing Method : Disk diffusion and broth microdilution methods were employed to assess antibacterial activity.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study on Smooth Muscle Contraction

A notable study investigated the influence of the compound on smooth muscle contraction. It was found that the compound significantly affected calcium ion influx in smooth muscle cells.

  • Findings : The contractile response was significantly reduced when treated with calcium channel blockers alongside the compound, highlighting its potential role in modulating muscle contractions .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of similar quinazoline derivatives. The study reported that these compounds could reduce neuronal death in models of neurodegenerative diseases.

  • Mechanism : The proposed mechanism involves inhibition of neuroinflammation and modulation of neurotransmitter levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares its quinazolinone core with several analogs, but variations in substituents lead to distinct physicochemical and biological properties:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents logP Melting Point (°C)
Target Compound C₃₃H₃₀N₃O₆* 588.62 6,7-dimethoxy, 2-methylbenzyl, furan-2-ylmethyl ~4.8† N/A
4-[(1-Benzyl-6,7-dimethoxy-2,4-dioxo-...)-N-phenyl C₃₁H₂₇N₃O₅ 521.57 6,7-dimethoxy, benzyl, phenyl 5.33 N/A
3k () C₂₂H₁₅F₂N₃O₃ 407.37 6-fluoro, 4-fluorophenyl N/A 262–264
3l () C₂₂H₁₅BrFN₃O₃ 484.28 6-bromo, 4-bromophenyl N/A 272–274
892287-57-9 () C₂₁H₂₀BrN₃O₄ 474.31 6-bromo, 2-methoxybenzyl N/A N/A

*Calculated based on and . †Estimated via analogy to .

Key Observations:

  • Lipophilicity (logP): The target compound’s furan-2-ylmethyl group likely reduces logP compared to phenyl-substituted analogs (e.g., 5.33 in ’s N-phenyl derivative), as furan is less hydrophobic.
  • Substituent Effects: Halogenation (e.g., bromo in 3l) increases molecular weight and may enhance halogen bonding, while methoxy groups (as in the target compound) improve solubility and hydrogen-bonding capacity .
  • Thermal Stability: Melting points in correlate with substituent bulk; brominated derivatives (3l) exhibit higher melting points (~274°C) than fluorinated analogs (3k, ~264°C) due to increased molecular symmetry and packing efficiency .

Computational Similarity and Bioactivity Predictions

Tanimoto and Dice similarity metrics () quantify structural overlap between compounds. For example:

  • The target compound and ’s N-phenyl analog may share high Tanimoto scores (>0.85) due to identical quinazolinone cores and benzyl/methylbenzyl groups.
  • Lower similarity is expected with halogenated derivatives (e.g., 3l) due to divergent substituents.

Bioactivity clustering () suggests that structurally similar compounds (e.g., same core, methoxy groups) may target analogous proteins, such as kinases or DNA repair enzymes. The furan moiety in the target compound could modulate selectivity toward enzymes with polar active sites .

Analytical Characterization

All compounds in this class are validated via:

  • IR Spectroscopy: Absence of C=O bands (~1660–1680 cm⁻¹) confirms cyclization in quinazolinone formation .
  • NMR: Aromatic protons in the 6.7–8.5 ppm range and methoxy groups at ~3.8–4.0 ppm are characteristic .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weights, as seen in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.